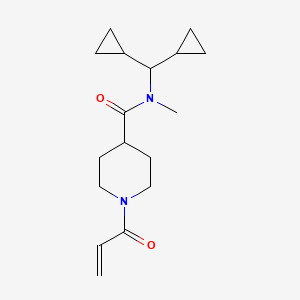
N-(Dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine receptors play a crucial role in modulating various physiological functions, including sleep, cardiac function, and immune response. DPCPX has been widely used in scientific research to study the role of adenosine receptors in various physiological processes.
作用機序
DPCPX selectively binds to adenosine A1 receptors and blocks the binding of adenosine to these receptors. Adenosine receptors are G protein-coupled receptors that modulate various intracellular signaling pathways. The activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. DPCPX blocks the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cAMP levels. This results in the activation of various signaling pathways and physiological responses.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine in the brain. It has also been shown to increase the contractility of cardiac muscle cells and improve cardiac function. DPCPX has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors and can be used to block the effects of adenosine on various physiological functions. It is also relatively easy to synthesize and purify. However, DPCPX has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require frequent administration to maintain its effects.
将来の方向性
There are several future directions for the research on DPCPX. One potential direction is to study the potential therapeutic applications of adenosine receptor antagonists in various diseases such as cancer, asthma, and heart failure. Another direction is to investigate the role of adenosine receptors in the regulation of various physiological functions such as sleep, cardiac function, and immune response. The development of more potent and selective adenosine receptor antagonists may also be a future direction for the research on DPCPX.
合成法
The synthesis of DPCPX involves the reaction of N-methylpiperidine-4-carboxylic acid with dicyclopropylmethylamine and 2-methyl-3-butyn-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then treated with an acid to obtain the final product, DPCPX. The purity and yield of DPCPX can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
DPCPX has been extensively used in scientific research to study the role of adenosine receptors in various physiological processes. It has been shown to be a potent and selective antagonist of adenosine A1 receptors and can be used to block the effects of adenosine on various physiological functions. DPCPX has been used to study the role of adenosine receptors in the regulation of sleep, cardiac function, and immune response. It has also been used to investigate the potential therapeutic applications of adenosine receptor antagonists in various diseases such as cancer, asthma, and heart failure.
特性
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-15(20)19-10-8-14(9-11-19)17(21)18(2)16(12-4-5-12)13-6-7-13/h3,12-14,16H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJBFMUMNWRXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)
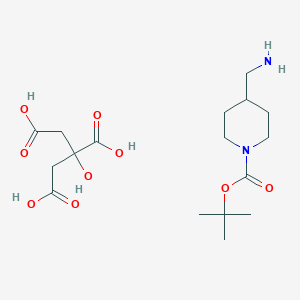
![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)
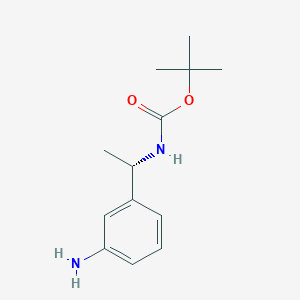
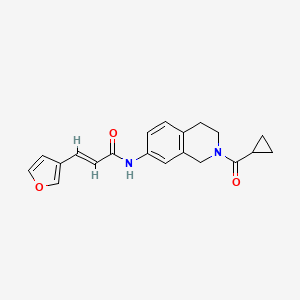
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)
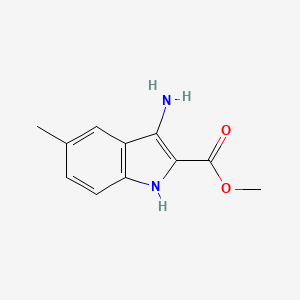
![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)

![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)